S-Sodium Ethanethiosulfonate

Vue d'ensemble

Description

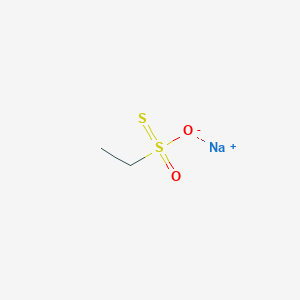

S-Sodium Ethanethiosulfonate, also known as sodium ethanesulfonothioate, is a chemical compound with the molecular formula C2H6O2S2 and a molecular weight of 148.18 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for S-Sodium Ethanethiosulfonate is1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 . This indicates the presence of two carbon atoms, six hydrogen atoms, two oxygen atoms, two sulfur atoms, and one sodium atom in the molecule. Physical And Chemical Properties Analysis

S-Sodium Ethanethiosulfonate is a solid substance that appears as a white or almost white crystal .Applications De Recherche Scientifique

Fluorescent Probes for Detection

Sulfur-doped graphene quantum dots (S-GQDs) synthesized using sodium p-toluenesulfonate aqueous solution exhibit improved electronic properties and surface chemical reactivities. These characteristics make S-GQDs efficient fluorescent probes for highly selective detection of Fe(3+), showcasing potential applications in clinical diagnosis and the design of effective fluorescence probes for biologically related targets (Shuhua Li et al., 2014).

Biochemical Research

The common buffer salt sodium 2-(N-morpholino)ethanesulfonate (NaMES) is widely used in biological and biochemical research due to its stable buffering capacity. X-ray diffraction analysis of NaMES provides insights into its structural properties, contributing to its frequent use in research applications (J. Deschamps et al., 2002).

Cardioprotection Research

Sodium thiosulfate (STS) postconditioning has been shown to preserve mitochondrial structure, function, and number in isolated rat hearts subjected to ischemia-reperfusion injury. This research highlights the therapeutic applications of STS in treating cardiovascular diseases, indicating its potential for cardioprotection (S. Ravindran & G. Kurian, 2018).

Electrochemical Characterization

Research on sulfonated thiophenes used as doping ions in the fabrication of ion-selective electrodes (ISEs) for Ag+ detection demonstrates the application of these compounds in electrochemical characterization. This study not only expands the understanding of ion-selective sensors but also contributes to advancements in electrochemical analysis techniques (Zekra Mousavi et al., 2008).

Environmental Applications

The use of sodium bisulfate (SBS) in reducing ammonia and alcohol emissions from dairy slurry illustrates its environmental application. SBS effectively mitigates emissions, highlighting its potential use in agricultural and environmental management practices to improve air quality (Huawei Sun et al., 2008).

Safety And Hazards

S-Sodium Ethanethiosulfonate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and the Globally Harmonized System (GHS) . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing .

Propriétés

IUPAC Name |

sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISVIEQBTMLLCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=S)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635520 | |

| Record name | Sodium ethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Sodium Ethanethiosulfonate | |

CAS RN |

31999-88-9 | |

| Record name | Sodium ethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)